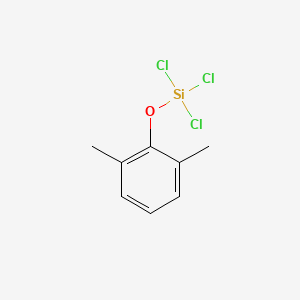
Trichloro(2,6-dimethylphenoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichloro(2,6-dimethylphenoxy)silane is an organosilicon compound with the molecular formula C8H9Cl3OSi . This compound is characterized by the presence of a trichlorosilane group attached to a 2,6-dimethylphenoxy moiety. It is primarily used in the synthesis of various silicon-containing organic compounds and has applications in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trichloro(2,6-dimethylphenoxy)silane can be synthesized through the reaction of 2,6-dimethylphenol with trichlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trichlorosilane group. The general reaction is as follows: [ \text{2,6-dimethylphenol} + \text{HSiCl}_3 \rightarrow \text{this compound} + \text{H}_2 ]
Industrial Production Methods: In industrial settings, the production of this compound involves the direct chlorination of silicon followed by the reaction with 2,6-dimethylphenol. This process is optimized to maximize yield and purity, often involving distillation and purification steps to remove byproducts such as silicon tetrachloride and hexachlorodisilane .
Analyse Des Réactions Chimiques
Types of Reactions: Trichloro(2,6-dimethylphenoxy)silane undergoes various chemical reactions, including:
Substitution Reactions: The trichlorosilane group can be substituted with other nucleophiles, such as alcohols or amines, to form corresponding silane derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and hydrochloric acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions:
Substitution: Alcohols, amines, and other nucleophiles under anhydrous conditions.
Hydrolysis: Water or aqueous solutions.
Oxidation/Reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products:
Substitution: Silane derivatives with various functional groups.
Hydrolysis: Silanols and hydrochloric acid.
Oxidation/Reduction: Products vary based on the specific reaction conditions and reagents used
Applications De Recherche Scientifique
Trichloro(2,6-dimethylphenoxy)silane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of silicon-containing organic compounds, including silanes and siloxanes.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for potential use in drug delivery systems and as a precursor for bioactive silicon compounds.
Industry: Utilized in the production of high-purity silicon for electronics and photovoltaics .
Mécanisme D'action
The mechanism of action of trichloro(2,6-dimethylphenoxy)silane involves the reactivity of the trichlorosilane group. This group can form strong bonds with various nucleophiles, facilitating the formation of silicon-carbon and silicon-oxygen bonds. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in hydrosilylation reactions, the trichlorosilane group adds across double bonds to form silane derivatives .
Comparaison Avec Des Composés Similaires
Trichlorosilane (HSiCl3): A simpler analog used in the production of high-purity silicon.
Dichlorosilane (H2SiCl2): Another related compound with two chlorine atoms, used in similar applications.
Silicon Tetrachloride (SiCl4): A related compound used in the production of silicon and as a reagent in various chemical reactions.
Uniqueness: Trichloro(2,6-dimethylphenoxy)silane is unique due to the presence of the 2,6-dimethylphenoxy group, which imparts specific reactivity and properties. This makes it particularly useful in applications requiring selective functionalization and stability .
Propriétés
Numéro CAS |
65133-98-4 |
|---|---|
Formule moléculaire |
C8H9Cl3OSi |
Poids moléculaire |
255.6 g/mol |
Nom IUPAC |
trichloro-(2,6-dimethylphenoxy)silane |
InChI |
InChI=1S/C8H9Cl3OSi/c1-6-4-3-5-7(2)8(6)12-13(9,10)11/h3-5H,1-2H3 |
Clé InChI |
VTPZSXSTGNGJLU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)O[Si](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


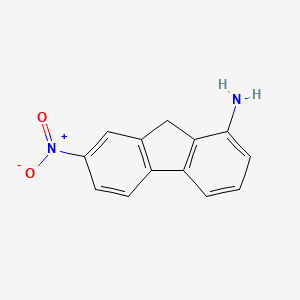
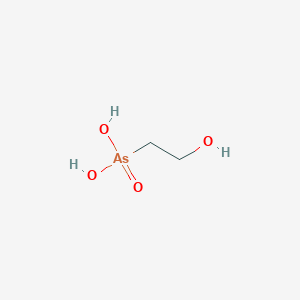
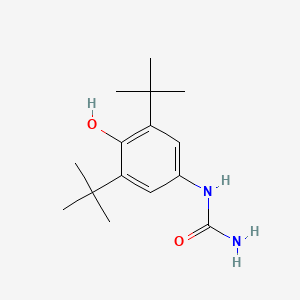
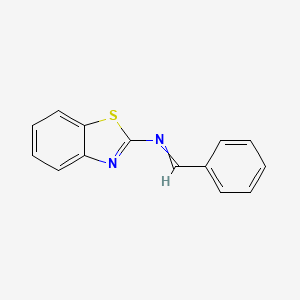
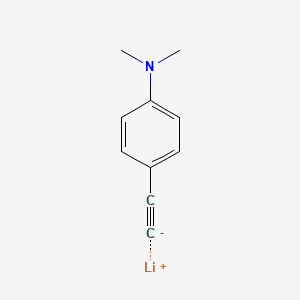
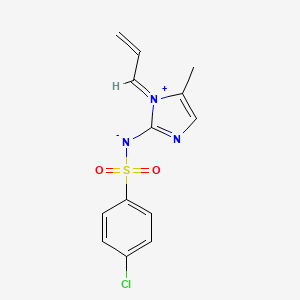

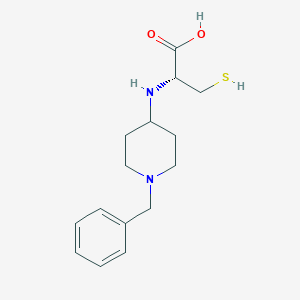
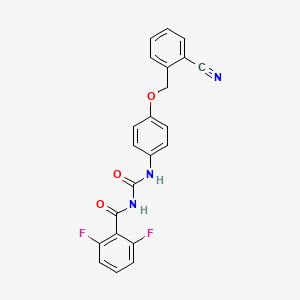
![2-[(Octylsulfanyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14470321.png)
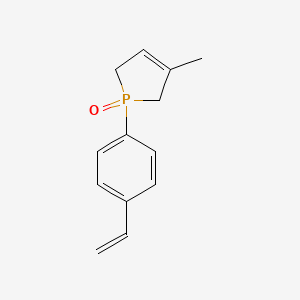
![4,4'-[Hexane-1,6-diylbis(oxy)]bis(3-bromobenzaldehyde)](/img/structure/B14470328.png)
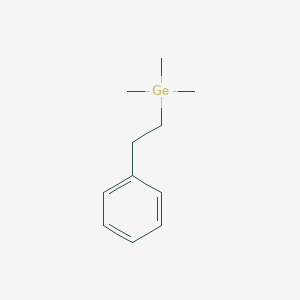
![6-{[(4-Nitrophenyl)sulfanyl]amino}hexanoic acid](/img/structure/B14470332.png)
